1-(2,5-Dichloroquinolin-3-yl)ethanol
Description
1-(2,5-Dichloroquinolin-3-yl)ethanol is a chlorinated quinoline derivative featuring an ethanol substituent at the 3-position of the quinoline ring and chlorine atoms at the 2- and 5-positions. Quinoline derivatives are bicyclic aromatic compounds comprising a benzene ring fused to a pyridine ring. The ethanol group introduces polarity, which may modulate solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C11H9Cl2NO |
|---|---|
Molecular Weight |
242.10 g/mol |
IUPAC Name |
1-(2,5-dichloroquinolin-3-yl)ethanol |
InChI |
InChI=1S/C11H9Cl2NO/c1-6(15)7-5-8-9(12)3-2-4-10(8)14-11(7)13/h2-6,15H,1H3 |
InChI Key |
ZTHFPONCJJNUBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=C2C=CC=C(C2=C1)Cl)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 1-(2,5-Dichloroquinolin-3-yl)ethanol with two structurally analogous compounds: 1-(5-chlorothiophen-3-yl)ethanol () and 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol ().
*Calculated based on structural analysis due to lack of direct evidence.
Notes
Evidence Limitations: Direct data on 1-(2,5-Dichloroquinolin-3-yl)ethanol are absent in the provided materials. Comparisons are extrapolated from structural analogs and general principles of medicinal chemistry.
Further Research : Dose-effect methodologies () could be applied to compare bioactivity parameters (e.g., ED₅₀) between these compounds if experimental data become available .
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